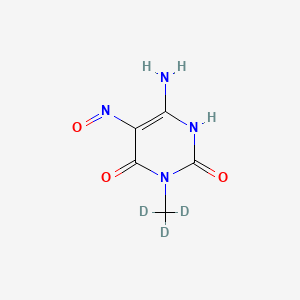
5-Benzyloxy Rosiglitazone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyloxy Rosiglitazone-d4: is a stable isotope-labeled compound, specifically a deuterated form of 5-Benzyloxy Rosiglitazone. It is a derivative of Rosiglitazone, a well-known thiazolidinedione class drug used for the treatment of type 2 diabetes mellitus. The compound is primarily used in scientific research for various analytical and experimental purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy Rosiglitazone-d4 involves multiple steps, starting from commercially available starting materials. The key steps include cyclization, alkylation, etherification, condensation, and reduction. Each step is optimized for yield and purity, often involving specific reagents and conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: For industrial production, the synthesis is scaled up using a linear synthesis route. This method is preferred due to its reliability and efficiency. The process avoids the use of column chromatography in the final steps, making it more suitable for large-scale production. Water is often used as a green solvent to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Benzyloxy Rosiglitazone-d4 undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Benzyloxy Rosiglitazone-d4 is used as a reference standard for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its stable isotope labeling allows for precise quantification and structural analysis.
Biology: In biological research, the compound is used to study metabolic pathways and enzyme kinetics. Its deuterium labeling helps in tracing metabolic processes and understanding the biochemical interactions.
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of Rosiglitazone derivatives. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion.
Industry: In the industrial sector, the compound is used for quality control and validation of analytical methods. Its stable isotope labeling ensures accurate and reliable data for various applications.
Mécanisme D'action
5-Benzyloxy Rosiglitazone-d4, like its parent compound Rosiglitazone, acts as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ improves insulin sensitivity and reduces blood glucose levels. Additionally, the compound exhibits anti-inflammatory effects by modulating the nuclear factor kappa-B (NFκB) pathway .
Comparaison Avec Des Composés Similaires
Rosiglitazone: The parent compound, primarily used for treating type 2 diabetes.
Pioglitazone: Another thiazolidinedione with similar glucose-lowering effects.
Troglitazone: An older thiazolidinedione, withdrawn from the market due to safety concerns.
Uniqueness: 5-Benzyloxy Rosiglitazone-d4 is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. The deuterium atoms provide distinct advantages in analytical techniques, allowing for more precise and accurate measurements compared to non-labeled compounds.
Propriétés
IUPAC Name |
5-[[4-[1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-28(23-12-11-21(16-26-23)32-17-19-5-3-2-4-6-19)13-14-31-20-9-7-18(8-10-20)15-22-24(29)27-25(30)33-22/h2-12,16,22H,13-15,17H2,1H3,(H,27,29,30)/i13D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXYHHMXZGCQF-RYIWKTDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










